Cas no 1396807-22-9 (N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide)

N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide is a specialized furan-based carboxamide derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the cyclopropyl and hydroxypropyl moieties, contribute to its unique reactivity and binding properties, making it a candidate for further study in drug discovery and development. The presence of the dimethylfuran ring enhances its stability and may influence its biological activity. This compound is of interest due to its balanced hydrophilicity and lipophilicity, which could improve bioavailability. Its synthetic versatility allows for further functionalization, enabling tailored modifications for specific research or industrial applications.
N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide structure
1396807-22-9 structure
Product Name:N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide
CAS No:1396807-22-9
MF:C13H19NO3
MW:237.294863939285
CID:5889878
PubChem ID:71787436
Update Time:2025-08-05

N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide
    • 1396807-22-9
    • F6190-0041
    • AKOS024536344
    • VU0535083-1
    • Inchi: 1S/C13H19NO3/c1-8-7-11(9(2)17-8)13(16)14-6-5-12(15)10-3-4-10/h7,10,12,15H,3-6H2,1-2H3,(H,14,16)
    • InChI Key: IYCUIHFCOKVOOF-UHFFFAOYSA-N
    • SMILES: O1C(C)=CC(C(NCCC(C2CC2)O)=O)=C1C

Computed Properties

  • Exact Mass: 237.13649347g/mol
  • Monoisotopic Mass: 237.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 62.5Ų

N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide Pricemore >>

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Additional information on N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide

Comprehensive Overview of N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide (CAS 1396807-22-9)

N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide (CAS 1396807-22-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This furancarboxamide derivative features a cyclopropyl-hydroxypropyl side chain, which contributes to its potential applications in drug discovery and medicinal chemistry. Researchers are particularly interested in its molecular interactions and bioactivity profiles, as these characteristics make it a promising candidate for further study.

The compound's CAS number 1396807-22-9 serves as a critical identifier in chemical databases, ensuring accurate referencing across scientific literature. Its IUPAC name, N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide, highlights the presence of a furan ring substituted with methyl groups at the 2 and 5 positions, along with a carboxamide linkage to a hydroxypropyl-cyclopropyl moiety. This structural complexity opens doors to diverse structure-activity relationship (SAR) studies, a hot topic in modern drug design.

In recent years, the demand for novel heterocyclic compounds like N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide has surged, driven by the need for innovative therapeutic agents. Searches for "furancarboxamide derivatives in drug discovery" and "cyclopropyl-hydroxypropyl moiety applications" have spiked in scientific search engines, reflecting growing interest in this chemical space. The compound's hydrogen-bonding capacity, attributed to its hydroxy and carboxamide groups, makes it particularly relevant to targeted protein modulation—a key focus area in precision medicine.

From a synthetic chemistry perspective, the preparation of CAS 1396807-22-9 involves multi-step organic transformations, often employing amide coupling reactions and cyclopropanation techniques. These methods align with current trends in green chemistry, as researchers explore solvent-free or catalytic approaches to optimize yield and purity. The compound's logP value and polar surface area—frequently searched parameters in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions—suggest favorable drug-like properties, though extensive in vitro validation remains ongoing.

The 2,5-dimethylfuran-3-carboxamide core of this molecule shares structural similarities with bioactive natural products, fueling hypotheses about its potential biological targets. Computational studies using molecular docking simulations (a trending topic in cheminformatics) indicate possible interactions with enzyme active sites or receptor binding pockets. Such insights are valuable for hit-to-lead optimization campaigns in pharmaceutical R&D, where scaffold hopping strategies are increasingly popular.

Quality control of N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide relies on advanced analytical techniques like HPLC-MS and NMR spectroscopy, ensuring batch-to-batch consistency for research applications. Stability studies under various pH conditions and temperature ranges—common queries in formulation science—are essential to determine its suitability for specific experimental setups. The compound's crystalline form (when applicable) and solubility profile also feature prominently in material characterization reports.

Emerging discussions in fragment-based drug design (FBDD) highlight the relevance of CAS 1396807-22-9 as a potential molecular fragment or building block. Its moderate size (~250-300 Da) and balanced lipophilicity-hydrophilicity ratio align with guidelines for lead-like compounds. These attributes, combined with its synthetic tractability, position it as a versatile intermediate for constructing more complex pharmacophores—a subject of numerous patent applications and peer-reviewed publications.

In conclusion, N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide (CAS 1396807-22-9) represents a compelling case study at the intersection of medicinal chemistry and molecular design. Its structural features address multiple contemporary research themes, from privileged scaffolds in oncology to allosteric modulator development for CNS disorders. As open-access databases expand with high-throughput screening data, this compound's role in chemical biology pipelines is likely to grow—making it a molecule worth watching in the coming years.

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